tert-Butyl 4-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
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Overview
Description
tert-Butyl 4-(aminomethyl)-8-oxa-2-azaspiro[45]decane-2-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of tert-Butyl 4-(aminomethyl)-8-oxa-2-azaspiro[45]decane-2-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
tert-Butyl 4-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of tert-Butyl 4-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides stability and rigidity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
- tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate These compounds share the spirocyclic core but differ in the functional groups attached. The unique combination of the aminomethyl group and the tert-butyl ester in tert-Butyl 4-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate provides distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-11(8-15)14(10-16)4-6-18-7-5-14/h11H,4-10,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZUYRUKRPTFTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCOCC2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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